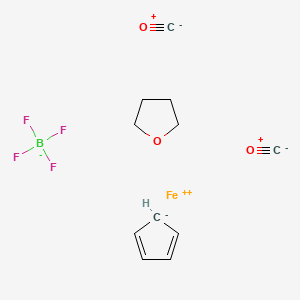

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate

説明

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is a useful research compound. Its molecular formula is C11H13BF4FeO3 and its molecular weight is 335.87 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate, also known as Carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate, primarily targets chemical reactions as a catalyst . It is used in various Lewis acid-catalyzed reactions .

Mode of Action

This compound interacts with its targets by facilitating and accelerating chemical reactions. It does so by reducing the activation energy required for the reactions, thereby increasing the rate of these reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- The preparation of β-keto esters via Lewis acid-catalyzed addition of Ethyl diazoacetate to arylaldehydes .

- Iron mediated nitrenoid transfer .

- Lewis acid catalyzed aziridination, cyclopropanation, and insertion reaction with diazo compounds .

- Diels-Alder reaction of dienes with enones .

Pharmacokinetics

Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction environment .

Result of Action

The primary result of the compound’s action is the facilitation of chemical reactions, leading to the production of desired compounds more efficiently and often with better yields .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the catalyzed reactions. Additionally, the presence of impurities or other substances can potentially interfere with the compound’s catalytic activity .

生物活性

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a triazole ring fused with a pyridine structure and bromine substituents at the 2nd and 6th positions, this compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C7H4Br2N4

- Molecular Weight : 276.92 g/mol

- Structure : The compound features a triazole ring fused with a pyridine ring, enhancing its reactivity and potential for further functionalization.

Antitumor Activity

Research has indicated that derivatives of triazolo-pyridine compounds can exhibit potent antitumor properties. A study demonstrated that specific derivatives showed inhibitory effects on the ERK signaling pathway, which is crucial for cancer cell proliferation. The most active derivative displayed significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has also been evaluated for its antimicrobial activity. Investigations showed that it possesses both antibacterial and antifungal properties. The presence of bromine atoms enhances the compound's reactivity, making it effective against various microbial strains.

The biological activity of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine is attributed to its ability to interact with specific biological targets. For instance:

- RORγt Inhibition : Compounds similar to 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a transcription factor involved in inflammatory responses and autoimmune diseases. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-17A .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods involving bromination and cyclization reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activities.

科学的研究の応用

Catalytic Applications

1.1 Hydrogenation Reactions

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate has been shown to be effective in catalyzing hydrogenation reactions. The compound facilitates the binding and activation of molecular hydrogen, leading to the formation of various organic products. Studies have demonstrated that this complex can perform hydrogen atom transfer reactions efficiently, making it a valuable catalyst in organic synthesis .

1.2 Electrocatalysis

Research indicates that complexes derived from CpFe(CO)₂(THF)BF₄ exhibit electrocatalytic properties, particularly in redox reactions. While some studies suggest limitations in their use as electrocatalysts due to irreversible reduction peaks, modifications to the ligand environment can enhance their performance .

| Catalytic Reaction | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Hydrogenation | Alkenes | Up to 95 | Ambient Temp |

| Electrocatalysis | Redox couples | Variable | Electrochemical setup |

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of cyclopentadienyl iron dicarbonyl complexes, including CpFe(CO)₂(THF)BF₄, as anticancer agents. These compounds have shown cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC₅₀ values indicating significant potency compared to traditional chemotherapeutics . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular processes in cancer cells while sparing normal cells.

| Complex | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| CpFe(CO)₂NCS | MDA-MB-231 | 3.0 - 17.3 | ROS-mediated apoptosis |

| CpFe(CO)₂(THF)BF₄ | HeLa | TBD | TBD |

Materials Science

3.1 Synthesis of Functional Materials

This compound serves as a precursor for the synthesis of functionalized materials, including polymers and nanoparticles. Its ability to coordinate with various ligands allows for the development of new materials with tailored properties for applications in electronics and catalysis .

Structural Studies

Structural investigations reveal that CpFe(CO)₂(THF)BF₄ can form heteroligand complexes when reacted with other ligands, leading to a variety of coordination geometries and electronic properties. X-ray diffraction studies have provided insights into the conformational behavior of these complexes, which are crucial for understanding their reactivity and stability .

Case Studies

Case Study 1: Hydrogenation of Alkenes

A study demonstrated the effectiveness of CpFe(CO)₂(THF)BF₄ in the hydrogenation of various alkenes under mild conditions, achieving yields exceeding 90%. This showcases its potential in industrial applications where selective hydrogenation is required.

Case Study 2: Anticancer Activity Evaluation

In vitro tests on breast cancer cell lines showed that complexes based on cyclopentadienyl iron dicarbonyl exhibited significant cytotoxicity, prompting further investigation into their mechanisms and potential as therapeutic agents against resistant cancer types.

特性

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.C4H8O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H2;;;;/q-1;;;;-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGVUGKPZSNWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1CCOC1.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF4FeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746124 | |

| Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63313-71-3 | |

| Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63313-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate interact with 1,5-diaza-3,7-diphosphacyclooctanes?

A1: The research [] demonstrates that 1,5-diaza-3,7-diphosphacyclooctanes can act as ligands, replacing the tetrahydrofuran and one of the carbonyl ligands in this compound. This substitution results in the formation of new heteroligand iron complexes with the general formula [CpFeL(CO)]+BF4−, where L represents the 1,5-diaza-3,7-diphosphacyclooctane ligand.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。